2-({3-[(4-Methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide
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Overview
Description
2-({3-[(4-Methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This compound is characterized by the presence of a methoxyphenyl group, a pteridine core, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(4-Methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide typically involves multiple steps
Preparation of Pteridine Core: The pteridine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic conditions.
Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and an appropriate catalyst.
Formation of Sulfanylacetamide Moiety: The final step involves the reaction of the intermediate compound with thioacetic acid to form the sulfanylacetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({3-[(4-Methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pteridine core can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({3-[(4-Methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biology: It may serve as a probe to study biological pathways involving pteridines.
Mechanism of Action
The mechanism of action of 2-({3-[(4-Methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. The methoxyphenyl group and the pteridine core play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-({3-[(4-Chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide
- 2-({3-[(4-Methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide
- 2-({3-[(4-Fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide
Uniqueness
The uniqueness of 2-({3-[(4-Methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide lies in the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may also affect its interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H15N5O3S |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C16H15N5O3S/c1-24-11-4-2-10(3-5-11)8-21-15(23)13-14(19-7-6-18-13)20-16(21)25-9-12(17)22/h2-7H,8-9H2,1H3,(H2,17,22) |
InChI Key |
ISEZKELCUGCRQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=NC=CN=C3N=C2SCC(=O)N |
Origin of Product |
United States |
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